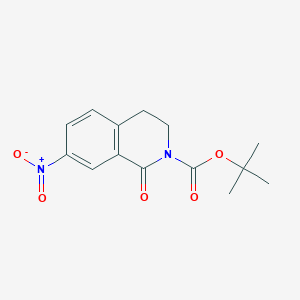

tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a nitro- and ketone-functionalized dihydroisoquinoline derivative. Key structural features include:

- A tert-butyloxycarbonyl (Boc) group at position 2, providing steric protection and enhancing solubility in organic solvents.

- A 1-oxo group, likely introduced via oxidation of the corresponding alcohol or through ketone-forming reactions during cyclization.

This compound is hypothesized to act as an intermediate in medicinal chemistry, particularly in structure-activity relationship (SAR) studies targeting opioid receptors or other biological targets, as seen in related analogs .

Properties

Molecular Formula |

C14H16N2O5 |

|---|---|

Molecular Weight |

292.29 g/mol |

IUPAC Name |

tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2-carboxylate |

InChI |

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-6-9-4-5-10(16(19)20)8-11(9)12(15)17/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

ZQKLSCAFXUCSAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Procedure

-

Substrate Preparation :

The Boc-protected precursor, tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, is synthesized via nitration of the parent tetrahydroisoquinoline followed by Boc protection. -

Oxidation Reaction :

-

A mixture of the substrate (1 mmol), CAN (0.2 mmol), and NaBrO₃ (2 mmol) in H₂O/1,4-dioxane (1:1 v/v) is stirred at room temperature.

-

Reaction progress is monitored by TLC until substrate consumption is complete.

-

The mixture is diluted with water, extracted with dichloromethane, and purified via flash chromatography (PE/EtOAc = 20:1).

-

Key Data

Mechanistic Insights

The CAN-NaBrO₃ system facilitates the oxidation of the tetrahydroisoquinoline’s C1 position to a ketone. The nitro group at C7 remains intact due to its electron-withdrawing nature, which stabilizes the intermediate.

Alternative Approaches

Ugi-4CR/Copper-Catalyzed Cascade

A multi-component Ugi reaction followed by copper-catalyzed coupling has been employed to access isoquinolone-4-carboxylic acids. While this method focuses on carboxylate derivatives, modifying the protecting groups and nitration steps could theoretically yield the target compound.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| CAN-NaBrO₃ Oxidation | High functional group tolerance; direct oxidation to ketone | Moderate yield (38%); requires chromatographic purification |

| Palladium Catalysis | Potential for diverse substitution patterns | Unproven for nitro-containing substrates |

| Ugi-4CR/Cu Cascade | Modular synthesis; scalability | Requires post-modification steps |

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group or other functional groups.

Reduction: Reduction reactions could convert the nitro group to an amine.

Substitution: Various substitution reactions could occur, particularly on the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits potential as a pharmaceutical agent due to its interactions with various biological targets. Isoquinoline derivatives are known for their diverse biological activities, including:

- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit significant antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7 .

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Example Compound A | 1.9 | HCT-116 |

| Example Compound B | 2.3 | MCF-7 |

Biochemical Assays

The compound may serve as a probe in biochemical assays to study enzyme interactions and receptor binding mechanisms. Its unique structural features allow for targeted investigations into how it influences biological pathways, particularly those related to cell proliferation and apoptosis .

Organic Synthesis

In organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its versatility allows chemists to explore various functionalization routes that can lead to novel compounds with enhanced properties .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials due to its favorable chemical properties and stability. Its applications extend beyond laboratory settings into industrial processes where specific chemical characteristics are required .

Case Study 1: Anticancer Activity

A study conducted on isoquinoline derivatives demonstrated that compounds structurally similar to this compound exhibited promising anticancer activity with IC50 values ranging from 1.9 to 7.52 μg/mL against various cancer cell lines. This highlights the potential for further development into therapeutic agents targeting cancer cells .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions has indicated that isoquinoline derivatives can modulate enzymatic activities through competitive inhibition or allosteric modulation. This compound's unique structure may allow for specific interactions with active sites on enzymes, providing insights into drug design and development strategies .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, isoquinoline derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Key Observations:

The nitro group in the target compound is a versatile intermediate for generating amines (via reduction) or facilitating electrophilic aromatic substitution .

Synthetic Efficiency :

- Halogenated derivatives (e.g., bromo, chloro) exhibit high yields (>95%) under microwave or palladium-catalyzed conditions .

- Aryl/heteroaryl couplings (e.g., methoxyphenyl) show moderate yields (53–57%), likely due to steric hindrance or competing side reactions .

Physical Properties: Most analogs are oils, but nitro- or amino-substituted derivatives (e.g., 6-amino-7-chloro) form solids, suggesting increased crystallinity from polar functional groups .

Nitro Group vs. Boronate Ester

- Nitro Group : Enables reduction to amines (e.g., using Fe/NH4Cl ) for bioactive molecule synthesis. The strong electron-withdrawing nature also facilitates nucleophilic aromatic substitution.

- Boronate Ester : Used in Suzuki couplings to introduce aryl/heteroaryl groups, offering modularity in SAR studies .

1-Oxo Group vs. Hydroxy/Amino Substituents

- 1-Oxo Group : Likely enhances hydrogen-bond acceptor capacity, influencing target binding affinity. This group is absent in most analogs except reduced derivatives (e.g., compound 8b ).

- Hydroxy/Amino Groups: Improve solubility and enable further derivatization (e.g., glycosylation, acylation) .

Structural Analogues in Commercial Catalogs

Commercial derivatives highlight the importance of positional isomerism and substituent effects:

- tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 216064-48-1): Position 5 hydroxy group increases polarity, making it suitable for aqueous-phase reactions .

- tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 158984-83-9): Position 6 hydroxy group alters regioselectivity in electrophilic substitutions .

Biological Activity

tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline derivative class. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O5, with a molecular weight of approximately 288.29 g/mol. The presence of the nitro group at the 7-position is significant as it may enhance the biological activity of the compound compared to other isoquinoline derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O5 |

| Molecular Weight | 288.29 g/mol |

| CAS Number | 464913-61-9 |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline derivatives can interact with various biological targets. These interactions may influence pathways related to cell proliferation and apoptosis. The nitro group may play a role in enhancing these interactions, potentially leading to improved therapeutic effects.

Antitumor Activity

Preliminary studies have shown that isoquinoline derivatives exhibit antitumor properties by inhibiting cancer cell proliferation. For instance, compounds structurally related to tert-butyl 7-nitro-1-oxo have demonstrated significant inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair mechanisms in cancer cells .

Table: Inhibitory Activity Against PARP Enzymes

| Compound | Inhibition (%) at 1 µM | IC50 (nM) |

|---|---|---|

| tert-butyl 7-nitro-1-oxo | 85.2% | 156 |

| Olaparib (control) | - | 10 |

Antimicrobial Properties

Isoquinoline derivatives have also been noted for their antimicrobial activity. Research suggests that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics. The specific mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of tert-butyl 7-nitro compounds has been observed in various models. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Studies

Several studies have explored the biological activities of isoquinoline derivatives:

- Study on Antitumor Activity : A recent study demonstrated that a related isoquinoline derivative significantly inhibited tumor growth in vitro and in vivo models by targeting PARP enzymes .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various isoquinoline derivatives against Gram-positive and Gram-negative bacteria, showing promising results for future drug development .

- Inflammation Model : In an animal model of inflammation, compounds similar to tert-butyl 7-nitro were shown to reduce edema and inflammatory markers significantly .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The synthesis typically involves multi-step reactions:

- Nitro group introduction : Electrophilic aromatic substitution (e.g., nitration) at the 7-position of the isoquinoline core.

- Oxo group installation : Oxidation of the 1-position using reagents like KMnO₄ or CrO₃ under controlled conditions .

- Carboxylate protection : The tert-butyl ester is introduced via Boc protection, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Purification is achieved through silica gel chromatography or recrystallization. Microwave-assisted synthesis (e.g., 100°C in THF) can enhance reaction efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical methods include:

- NMR spectroscopy : H and C NMR confirm substitution patterns and Boc group integrity.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight.

- X-ray crystallography : For crystalline derivatives, SHELX software is used to resolve bond lengths/angles and confirm stereochemistry . Discrepancies in spectral data (e.g., unexpected NOE correlations) may indicate regioisomeric impurities, requiring optimization of nitration conditions .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in downstream transformations?

The nitro group is a strong electron-withdrawing substituent, which:

- Directs electrophilic attacks to meta/para positions in subsequent functionalization.

- Enhances oxidative stability but may complicate reduction steps (e.g., catalytic hydrogenation requires careful control to avoid over-reduction to amines) . Comparative studies with bromo/fluoro analogs (e.g., tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate) show that nitro derivatives exhibit slower SNAr reactions due to reduced leaving-group ability .

Q. What methodological challenges arise in resolving conflicting bioactivity data across substituted isoquinoline derivatives?

Contradictions often stem from:

- Substituent positioning : For example, nitro at the 7-position vs. 5-position (as in CAS 215184-78-4) alters steric and electronic interactions with biological targets .

- Assay variability : Differences in cell-line sensitivity or enzymatic assay conditions (e.g., pH, cofactors) can skew IC₅₀ values. Mitigation strategies include:

- Dose-response standardization across multiple assays.

- Computational docking studies to predict binding modes with targets like kinases or GPCRs .

Q. How can synthetic routes be optimized to improve yield and scalability?

- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 1 hour at 100°C in THF) .

- Flow chemistry : Continuous processing minimizes intermediate degradation.

- Catalyst screening : Pd(dppf)Cl₂ or CuI can enhance coupling efficiencies in Suzuki-Miyaura reactions for further derivatization . A case study achieved a 76% yield by replacing traditional heating with microwave irradiation .

Data-Driven Analysis Table: Substituent Effects on Reactivity

Methodological Recommendations

- Contradiction resolution : Use tandem LC-MS/NMR to trace byproducts in nitration reactions.

- Crystallography : SHELXL refinement is critical for resolving disorder in tert-butyl groups .

- Bioactivity validation : Pair in vitro assays with in silico simulations (e.g., molecular dynamics) to reconcile conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.